tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate

Catalog No.
S12283752
CAS No.
M.F
C16H20N2O3
M. Wt
288.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1...

Product Name

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate

IUPAC Name

tert-butyl 2-oxospiro[indole-3,3'-pyrrolidine]-1-carboxylate

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-12-7-5-4-6-11(12)16(13(18)19)8-9-17-10-16/h4-7,17H,8-10H2,1-3H3

InChI Key

SHSHYAWQGZALAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCNC3

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 288.34 g/mol. The compound features a tert-butyl ester group, a carbonyl group, and a spiro linkage between an indoline and a pyrrolidine moiety, contributing to its distinctive chemical properties. The compound is identified by the CAS number 205383-87-5 and has a high purity level of 97% in commercial preparations .

The reactivity of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate can be attributed to its functional groups. The carbonyl group is susceptible to nucleophilic attacks, making it reactive in various organic transformations such as:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles.
  • Esterification: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The presence of the spiro structure allows for potential cyclization reactions under specific conditions.

These reactions make the compound a valuable intermediate in organic synthesis and medicinal chemistry.

The synthesis of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spiro Compound: This can be achieved through cyclization reactions involving indolines and pyrrolidines.
  • Esterification: The introduction of the tert-butyl group can be accomplished through esterification reactions using tert-butyl alcohol and appropriate carboxylic acids.
  • Oxidation Steps: Oxidative steps may be required to introduce the carbonyl functionality at the appropriate position on the spiro system.

Each step must be carefully controlled to ensure high yields and purity of the final product.

tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Used as a building block for further synthetic explorations in organic chemistry.

The unique structural features also make it a candidate for studies in medicinal chemistry.

Research into the interaction profiles of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate with various biological targets is essential for understanding its potential therapeutic effects. Interaction studies could focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Mechanisms: Investigating how effectively the compound enters cells and its bioavailability.

These studies would provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate, each exhibiting distinct properties:

Compound NameCAS NumberSimilarity Index
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate752234-64-30.84
tert-Butyl 6-formylindoline-1-carboxylate391668-75-00.83
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride1243474-66-90.82
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate866028-06-00.82

These compounds vary primarily in their substituents and functional groups, which influence their chemical behavior and biological activity. The unique spiro structure of tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate sets it apart from others, potentially conferring unique reactivity patterns and biological interactions that merit further investigation.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

288.14739250 g/mol

Monoisotopic Mass

288.14739250 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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